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Executive Summary
CAS 79418-74-9, chemically identified as 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde, is a

critical fluorinated building block used in the synthesis of complex pharmaceutical agents,

including renin inhibitors and potential antineoplastic agents. Its structural specificity—

characterized by a unique substitution pattern of fluorine, hydroxyl, and methoxy groups on the

benzaldehyde core—presents a verification challenge.

Common synthetic routes often yield regioisomers, particularly 3-Fluoro-4-hydroxy-5-

methoxybenzaldehyde (CAS 79418-78-3), which possesses identical molecular weight (170.14

g/mol ) and similar polarity. Standard low-resolution mass spectrometry (LRMS) cannot

distinguish these isomers. This guide provides a definitive spectroscopic framework to
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authenticate CAS 79418-74-9, distinguishing it from its "Isomer Trap" using high-resolution

NMR and IR techniques.

Part 1: The Spectroscopic Gold Standard (CAS
79418-74-9)
To validate the identity of 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde, the following multi-

modal data profile must be met. This profile serves as the "fingerprint" for the pure compound.

Nuclear Magnetic Resonance (NMR) Profile
Solvent: DMSO-d₆ or CDCl₃
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Nucleus Signal (δ ppm) Multiplicity Assignment
Mechanistic
Insight

¹H 9.80 – 9.85 Singlet (s) –CHO (C1)
Characteristic

aldehyde proton.

¹H ~7.30 – 7.45
Doublet of

Doublets (dd)
Ar-H (C2/C6)

Critical: The

protons at C2

and C6 are

magnetically

non-equivalent

due to the

asymmetric

F/OH

substitution.

Look for long-

range coupling

with Fluorine (

or

).

¹H 3.85 – 3.95 Singlet (s) –OCH₃ (C4)

Methoxy group

flanked by F and

OH.

¹H 10.0 – 10.5 Broad Singlet –OH (C5)

Phenolic proton;

shift varies with

concentration

and solvent.

¹³C ~190.5 Singlet C=O Carbonyl carbon.

¹⁹F -130 to -135 Singlet/Multiplet Ar-F (C3)

Fluorine

chemical shift is

highly sensitive

to the ortho-

methoxy group.
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Mass Spectrometry (MS) & Infrared (IR) Data
ESI-MS:

169.0

(Negative Mode).

Note: Positive mode often shows weak ionization for phenols; negative mode is preferred.

FT-IR (ATR):

3200–3400 cm⁻¹: Broad O–H stretch (Phenol).

1680–1700 cm⁻¹: Strong C=O stretch (Conjugated Aldehyde).

1280–1300 cm⁻¹: C–F stretch (Aryl Fluoride).

Part 2: The Isomer Trap – Comparative Verification
The most common analytical failure is misidentifying the regioisomer CAS 79418-78-3 as the

target product. The table below outlines the definitive discriminatory factors.

Table 1: Discriminatory Data – Target vs. Isomer
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Feature
Target: CAS 79418-

74-9

Alternative: CAS

79418-78-3
Differentiation Logic

Structure
3-Fluoro-5-hydroxy-4-

methoxy

3-Fluoro-4-hydroxy-5-

methoxy

OH vs OMe position

relative to F.

¹H NOE (Nuclear

Overhauser Effect)

Irradiating –OCH₃

(C4) shows NO signal

to Ar-H.

Irradiating –OCH₃

(C5) shows strong

NOE to H6.

Definitive Test: In the

target, OMe is flanked

by F and OH (no

protons). In the

isomer, OMe is

adjacent to H6.

¹⁹F NMR Shift
Shielded by ortho-

OMe.

Deshielded (relative)

by ortho-OH.

Electronic

environment of F

differs significantly.

Coupling Constants (

)

H2 shows distinct

coupling (closer to F).

H2 and H6 coupling

patterns differ due to

symmetry changes.

Long-range F-H

coupling is geometry-

dependent.

Part 3: Experimental Verification Workflow
This protocol ensures a self-validating system where the failure of one step triggers a specific

check in the next.

Step 1: Purity Assessment (HPLC-UV)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile). 5% B to 95% B over

20 min.

Detection: 254 nm (Aromatic) and 280 nm (Phenol).

Criterion: Single peak >98% area. If a shoulder appears, it is likely the isomer.

Step 2: Structural Confirmation (1D & 2D NMR)
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Sample: Dissolve 10 mg in 0.6 mL DMSO-d₆.

Experiment A (1H): Confirm aldehyde singlet and methoxy singlet.

Experiment B (1D NOE or NOESY): Target the Methoxy peak (~3.9 ppm).

Result: If NOE is observed to an aromatic proton, REJECT the batch (It is CAS 79418-78-

3).

Result: If NOE is silent (or only to OH), ACCEPT the batch (It is CAS 79418-74-9).

Part 4: Visualization of Logic
The following diagram illustrates the decision tree for verifying CAS 79418-74-9, emphasizing

the critical NOE checkpoint.
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Unknown Sample
(CAS 79418-74-9 Candidate)

Step 1: HPLC-UV Purity
(>98% Single Peak?)

Fail (Purify)

Step 2: MS Analysis
(m/z 169 [M-H]-?)

Pass

Step 3: 1H NMR
(Aldehyde & OMe Peaks Present?)

Pass

CRITICAL: NOE Experiment
Irradiate OMe (~3.9 ppm)

Pass

Result: NOE Signal to Ar-H Observed
Identity: 3-Fluoro-4-hydroxy-5-methoxy

(CAS 79418-78-3)

Signal Detected

Result: NO NOE Signal to Ar-H
Identity: 3-Fluoro-5-hydroxy-4-methoxy

(CAS 79418-74-9)

No Signal

Click to download full resolution via product page

Caption: Logical workflow for distinguishing the target compound from its regioisomer using

NOE spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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